1,2-Dichlorobutane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dichlorobutane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c1-2-4(6)3-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBOTZNYFQWRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027244 | |
| Record name | 1,2-Dichlorobutane | |
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Molecular Weight |
127.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | 1,2-Dichlorobutane | |
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Boiling Point |
124.1 °C | |
| Record name | 1,2-DICHLOROBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Solubility |
Insoluble in water; soluble in ether, chloroform and carbon tetrachloride. | |
| Record name | 1,2-DICHLOROBUTANE | |
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Density |
1.1116 @ 25 °C/4 °C | |
| Record name | 1,2-DICHLOROBUTANE | |
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Vapor Density |
4.38 (AIR= 1) | |
| Record name | 1,2-DICHLOROBUTANE | |
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Vapor Pressure |
20.9 [mmHg], 20.9 mm Hg @ 25 °C | |
| Record name | 1,2-Dichlorobutane | |
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| Record name | 1,2-DICHLOROBUTANE | |
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CAS No. |
616-21-7 | |
| Record name | 1,2-Dichlorobutane | |
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| Record name | 1,2-Dichlorobutane | |
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| Record name | Butane, 1,2-dichloro- | |
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| Record name | 1,2-Dichlorobutane | |
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| Record name | 1,2-dichlorobutane | |
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| Record name | 1,2-DICHLOROBUTANE | |
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| Record name | 1,2-DICHLOROBUTANE | |
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Synthesis and Reaction Mechanisms of 1,2 Dichlorobutane
Methodologies for 1,2-Dichlorobutane Synthesis
Free-radical halogenation provides a method for synthesizing dichlorobutanes, including this compound, by substituting hydrogen atoms on an alkane chain with chlorine. lscollege.ac.in This process typically involves a chain reaction mechanism consisting of initiation, propagation, and termination steps. savemyexams.comchemistrysteps.com
The free-radical chlorination of 1-chlorobutane (B31608) is a common laboratory method for producing a mixture of dichlorobutane isomers. adamcap.com In this reaction, 1-chlorobutane is treated with a chlorinating agent, such as sulfuryl chloride, in the presence of a radical initiator. The reaction yields four possible structural isomers: 1,1-dichlorobutane (B1605458), this compound, 1,3-dichlorobutane (B52869), and 1,4-dichlorobutane (B89584). adamcap.com The distribution of these products is not random and is dictated by the statistical probability of hydrogen abstraction at each carbon position and the stability of the resulting free radical. Secondary hydrogens are generally more reactive than primary hydrogens, leading to a complex product mixture. adamcap.com
The formation of dichlorobutanes via free-radical pathways is highly dependent on the choice of initiator and the specific reaction conditions. The reaction requires an input of energy, typically in the form of heat or ultraviolet (UV) light, to start the process. savemyexams.com
Commonly used initiators include compounds that readily decompose into free radicals upon heating, such as 2,2'-azobis[cyclohexanenitrile] (ABCN) or azobisisobutyronitrile (AIBN). uc.edu These initiators are effective at moderate temperatures and generate radicals that drive the chlorination process. chemistrysteps.com The concentration of the initiator can affect the reaction rate. uc.edu
The reaction between 1-chlorobutane and sulfuryl chloride, prompted by an initiator like AIBN, results in a mixture of isomeric dichlorobutanes. adamcap.com The relative percentages of each isomer are influenced by the reactivity of the hydrogen atoms at different positions on the 1-chlorobutane molecule. The presence of the chlorine atom at the C1 position deactivates nearby hydrogens, affecting the product ratios. adamcap.com For instance, the secondary hydrogens at the C3 position are found to be more reactive than those at the C2 position, which are adjacent to the chlorine-bearing carbon. adamcap.com
Table 1: Isomeric Distribution of Dichlorobutanes from Free-Radical Chlorination of 1-Chlorobutane
| Isomer | Product Percentage (%) (Study 1) | Product Percentage (%) (Study 2) |
|---|---|---|
| 1,1-Dichlorobutane | 7.8% | 8.34% |
| This compound | 22.7% | 21.30% |
| 1,3-Dichlorobutane | 44.4% | 44.50% |
| 1,4-Dichlorobutane | 25.1% | 25.86% |
Data sourced from experimental findings reported in separate studies. adamcap.comcram.com
Dehalogenation reactions are chemical processes that involve the cleavage of carbon-halogen bonds. wikipedia.org While not a direct synthesis of this compound from an alkane, dehalogenation is a crucial method for preparing alkene precursors, which can then be readily converted to the target compound. byjus.comgdckulgam.edu.in
Specifically, the dehalogenation of vicinal dihalides (compounds with halogen atoms on adjacent carbons) using zinc metal produces an alkene. byjus.comlibretexts.org For instance, a vicinal dichlorobutane can be treated with zinc dust in a solvent like methanol (B129727) to eliminate the two chlorine atoms and form a butene. libretexts.orgquora.com This butene can then undergo an addition reaction with chlorine (Cl₂) to yield this compound. quora.com
The general reaction for the dehalogenation of a vicinal dihalide is: R₂C(X)C(X)R₂ + Zn → R₂C=CR₂ + ZnX₂ wikipedia.org
This method provides a pathway to synthesize specific alkene precursors that are essential for the subsequent synthesis of vicinal dihalides like this compound.
Free-Radical Halogenation Pathways
Chlorination of Butane (B89635) Derivatives, e.g., 1-Chlorobutane
Mechanistic Investigations of this compound Formation
The formation of this compound through free-radical chlorination of 1-chlorobutane proceeds via a well-established radical chain mechanism. chemistrysteps.com This mechanism is characterized by three distinct stages: initiation, propagation, and termination. libretexts.org
The initiation phase is the first step of the radical chain reaction, where the reactive free radicals are generated. savemyexams.comchemistryguru.com.sg This step requires an external energy source, such as heat or UV light, to cause the homolytic cleavage of a relatively weak bond in an initiator molecule. chemistrysteps.com
In the chlorination of 1-chlorobutane using sulfuryl chloride and an initiator like ABCN, the process begins with the thermal decomposition of the initiator.
Decomposition of Initiator: Heat causes the ABCN molecule to break down, releasing a stable nitrogen gas molecule and forming two cyanocyclohexyl radicals.
Formation of Chlorine Radical: The newly formed radical reacts with sulfuryl chloride (SO₂Cl₂), abstracting a chlorine atom. This step produces a sulfuryl chloride radical. This radical is unstable and quickly decomposes, releasing sulfur dioxide (SO₂) and a chlorine radical (Cl•).
Propagation Mechanisms and Intermediates (e.g., Hydrogen Abstraction, Dechlorination)
The synthesis of this compound is often achieved through the free-radical chlorination of 1-chlorobutane. This process occurs via a chain reaction mechanism, with the propagation stage being central to product formation. byjus.comrsc.org The propagation phase consists of two primary steps that cyclically regenerate a radical species, allowing the reaction to continue.
The first propagation step involves hydrogen abstraction . A highly reactive chlorine radical (Cl•), generated during the initiation phase, attacks a molecule of 1-chlorobutane. byjus.comlibretexts.org The radical removes a hydrogen atom from one of the carbon atoms, creating a molecule of hydrogen chloride (HCl) and a new free-radical alkane intermediate. byjus.comresearchgate.net The position of hydrogen abstraction determines the resulting isomer of dichlorobutane. To form the precursor to this compound, the chlorine radical must abstract a hydrogen atom from the second carbon (C2) of the 1-chlorobutane chain.
The second propagation step involves the newly formed chlorinated butyl radical reacting with a chlorine source, typically molecular chlorine (Cl₂) or, in some laboratory settings, sulfuryl chloride (SO₂Cl₂). libretexts.orgnagwa.com This radical abstracts a chlorine atom, forming the this compound product and regenerating a chlorine radical (Cl•). byjus.com This new chlorine radical can then participate in another hydrogen abstraction step, thus propagating the chain reaction. byjus.comrsc.org
Hydrogen Abstraction: C₄H₉Cl + Cl• → •C₄H₈Cl + HCl
Chlorine Transfer: •C₄H₈Cl + Cl₂ → C₄H₈Cl₂ + Cl•
An important related process is dechlorination , which involves the removal of chlorine atoms. While often discussed in the context of degradation, reductive dechlorination can occur under specific anaerobic conditions, where 1,2-dichloroethane (B1671644) (a related compound) has been shown to degrade into ethene and ethane. rsc.org For this compound, such reactions can be catalyzed by certain microorganisms or chemical reductants, leading to the formation of unsaturated products. nih.govchemguide.co.uk Studies have also investigated the reductive dechlorination of chlorinated alkanes, including this compound, adsorbed on molecular sieves. saskoer.calibretexts.org
Termination Processes in Reaction Pathways
Termination occurs when the probability of two radicals colliding becomes significant, which happens as the concentration of reactants decreases and the concentration of radicals accumulates. byjus.com Several combinations of the radicals present in the reaction mixture are possible:
Two chlorine radicals can combine to form a stable chlorine molecule: Cl• + Cl• → Cl₂
A chlorine radical and a chlorinated butyl radical can combine to form a dichlorobutane product: •C₄H₈Cl + Cl• → C₄H₈Cl₂
Two chlorinated butyl radicals can combine to form a larger, eight-carbon dichloro-octane molecule: 2 •C₄H₈Cl → C₈H₁₆Cl₂
These termination steps are non-productive in terms of the chain reaction as they consume radicals without generating new ones, thereby breaking the cycle. youtube.comlibretexts.org
Reactivity Studies of this compound
This compound serves as a reactant in several important classes of organic reactions, including alkylation and elimination.
Alkylation Reactions Utilizing this compound as a Reactant
This compound is utilized as an alkylating agent in Friedel-Crafts type reactions, particularly for the alkylation of aromatic compounds like benzene (B151609). utexas.edu In these reactions, the butyl group is attached to the aromatic ring, replacing a hydrogen atom, which is a key method for forming carbon-carbon bonds with an aromatic substrate. nih.gov
Catalytic Systems in Alkylation Processes (e.g., Aluminum Chloride, Liquid Hydrogen Fluoride)
The alkylation of benzene with this compound requires a strong catalyst to facilitate the reaction. The most common catalysts are Lewis acids, such as Aluminum Chloride (AlCl₃) , or strong Brønsted acids like Liquid Hydrogen Fluoride (B91410) (HF) . utexas.edu
The role of the Lewis acid catalyst (AlCl₃) is to interact with one of the chlorine atoms on the this compound molecule. This interaction polarizes the carbon-chlorine bond, making the carbon atom more electrophilic and facilitating the formation of a carbocation or a carbocation-like complex. This highly electrophilic species is then attacked by the electron-rich benzene ring, leading to substitution. byjus.comyoutube.com Liquid hydrogen fluoride functions as a powerful proton source that can also promote the formation of the necessary electrophile for the reaction to proceed.
| Catalyst System | Type | Role in Alkylation |
| Aluminum Chloride (AlCl₃) | Lewis Acid | Complexes with the halide to generate a carbocation or a polarized electrophilic carbon center. |
| Liquid Hydrogen Fluoride (HF) | Brønsted Acid | Protonates the alkyl halide, facilitating the departure of the leaving group to form a carbocation. utexas.edu |
Product Distribution and Selectivity in Alkylation Reactions
The Friedel-Crafts alkylation of benzene using this compound is complex and can lead to a mixture of products. Several factors influence the product distribution:
Carbocation Rearrangement: The initial formation of a carbocation at the C2 position of the butane chain (a secondary carbocation) is relatively stable. However, Friedel-Crafts reactions are notorious for carbocation rearrangements to form more stable intermediates where possible. libretexts.org In the case of the but-2-yl cation that would form from this compound, it is already a secondary carbocation, and a simple hydride shift would not lead to a more stable tertiary cation. Nonetheless, complex rearrangements can still occur. Studies involving the alkylation of benzene with 1-chlorobutane show a mixture of n-butylbenzene and sec-butylbenzene, the latter resulting from a hydride shift.
Polyalkylation: The initial product of the alkylation is an alkylbenzene. Since alkyl groups are activating, the product is more reactive than benzene itself, which can lead to further alkylation (polyalkylation), yielding di- and tri-substituted products. utexas.edu
Reaction at Two Sites: Since this compound has two chlorine atoms, the reaction can potentially occur at either or both sites. This could lead to products where the butane chain acts as a bridge between two benzene rings (diphenylbutane isomers) or products where one chlorine atom has reacted and the other remains. Research on related dihaloalkanes has shown that such diarylated products are common. researchgate.net
One study noted that while other dichloroalkanes produce significant amounts of hydrogen transfer products, this is not a major pathway for this compound. researchgate.net The final product mixture is highly dependent on reaction conditions such as temperature, catalyst, and the ratio of reactants.
Elimination Reactions for Unsaturated Product Formation
This compound can undergo elimination reactions to form unsaturated products, primarily alkenes. These reactions involve the removal of atoms or groups from adjacent carbon atoms to form a double bond.
Two main types of elimination reactions for this compound are:
Dehydrohalogenation: This reaction involves the removal of a hydrogen atom and a chlorine atom (as HCl). It is typically promoted by a strong base, such as potassium hydroxide (B78521) (KOH) in an alcoholic solvent. nih.gov The elimination can theoretically produce different isomers of chlorobutene or butadiene, depending on whether one or both chlorine atoms are removed. According to Zaitsev's rule, when multiple elimination products are possible, the major product is the more stable, more highly substituted alkene.
Dehalogenation: This reaction involves the removal of both chlorine atoms. It can be achieved by reacting this compound with a reducing metal, such as zinc dust. nih.gov This reaction typically yields but-1-ene as the primary product. nih.gov
CH₃CH₂CH(Cl)CH₂(Cl) + Zn → CH₃CH₂CH=CH₂ + ZnCl₂
| Reaction Type | Reagent/Catalyst | Typical Product(s) |
| Dehydrohalogenation | Alcoholic Potassium Hydroxide (KOH) | Chloro-isomers of butene, Butadiene |
| Dehalogenation | Zinc (Zn) dust | But-1-ene nih.gov |
Double Dehydrohalogenation to Alkynes (e.g., using Sodium Amide in Liquid Ammonia)
Nucleophilic Substitution Pathways of this compound
This compound can also undergo nucleophilic substitution reactions, where a nucleophile replaces one or both of the chlorine atoms. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. odinity.comjove.com
Sₙ2 Mechanism : This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. jove.com This mechanism is favored for primary alkyl halides. odinity.comasccollegekolhar.in Since this compound has a primary chloride (at C1) and a secondary chloride (at C2), the primary site is more susceptible to Sₙ2 attack. Sₙ2 reactions result in an inversion of stereochemistry at the reaction center. youtube.com
Sₙ1 Mechanism : This is a two-step process that involves the formation of a carbocation intermediate. jove.com This mechanism is favored for tertiary alkyl halides and can occur with secondary halides, especially in the presence of a weak nucleophile and a polar protic solvent. odinity.comasccollegekolhar.in The secondary carbon in this compound could potentially undergo substitution via an Sₙ1 pathway. Sₙ1 reactions typically lead to a mixture of enantiomers (racemization) if the reaction center is chiral. gacbe.ac.in
Given that this compound has both a primary and a secondary chloride, it can undergo substitution at either position. The reaction conditions will determine the preferred pathway. For example, a strong nucleophile would favor an Sₙ2 reaction, likely at the less sterically hindered primary carbon. odinity.com
Influence of Molecular Structure on Hydrogen Reactivity in Halogenation
The synthesis of this compound can be achieved through the free-radical halogenation of butane. The reactivity of the hydrogen atoms in butane is not uniform and is influenced by their position within the molecule. pcc.eu Butane has both primary (-CH₃) and secondary (-CH₂-) hydrogens.
The stability of the resulting free radical intermediate determines the reactivity of the C-H bond. Secondary free radicals are more stable than primary free radicals. masterorganicchemistry.com Consequently, secondary C-H bonds are weaker and more susceptible to abstraction by a halogen radical than primary C-H bonds. masterorganicchemistry.comwou.edu
During the chlorination of butane, the chlorine radical will preferentially abstract a secondary hydrogen atom, leading to the formation of 2-chlorobutane (B165301) as the major product. However, chlorination is not highly selective, and a significant amount of 1-chlorobutane will also be formed. quora.com Further halogenation of these monochlorinated butanes can then lead to the formation of various dichlorobutanes, including this compound. The presence of the first chlorine atom influences the reactivity of the remaining C-H bonds for the second substitution.
Advanced Analytical Chemistry Techniques for 1,2 Dichlorobutane Research
Spectroscopic Characterization Methodologies
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable insights into the molecular structure and properties of 1,2-dichlorobutane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques including HMBC, HSQC, COSY, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic compounds like this compound. slideshare.net It works by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom. slideshare.net
1D NMR: One-dimensional NMR, particularly ¹H NMR and ¹³C NMR, offers fundamental structural information. The ¹H NMR spectrum of this compound would show distinct signals for the protons on each carbon, with their chemical shifts, splitting patterns (multiplicity), and integration values revealing their connectivity. emerypharma.com For instance, the number of signals corresponds to the number of non-equivalent protons, and the splitting pattern indicates the number of neighboring protons. emerypharma.com Similarly, the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. nih.gov
2D NMR: Two-dimensional NMR techniques provide more complex correlation data, resolving ambiguities that may arise in 1D spectra. creative-biostructure.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comacs.org For this compound, COSY would show correlations between protons on adjacent carbon atoms, confirming the carbon chain's connectivity. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. princeton.eduresearchgate.net This is a definitive method for assigning which protons are bonded to which carbons in the this compound structure. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms, regardless of whether they are bonded. acs.orgprinceton.edu For a flexible molecule like this compound, NOESY can provide insights into its preferred conformations in solution by showing which protons are close to each other in three-dimensional space. researchgate.net
Table 1: Overview of NMR Techniques for this compound Analysis
| Technique | Type | Information Provided | Application to this compound |
|---|---|---|---|
| ¹H NMR | 1D | Proton environment, connectivity through coupling | Identifies non-equivalent protons and their neighbors. |
| ¹³C NMR | 1D | Number and type of carbon atoms | Confirms the four-carbon backbone. |
| COSY | 2D | ¹H-¹H bond connectivity (2-3 bonds) | Maps the proton-proton coupling network along the butane (B89635) chain. |
| HSQC | 2D | Direct ¹H-¹³C bond connectivity (1 bond) | Assigns specific protons to their directly attached carbons. |
| HMBC | 2D | Long-range ¹H-¹³C connectivity (2-4 bonds) | Confirms the overall carbon framework and placement of substituents. |
| NOESY | 2D | Through-space proximity of protons | Provides information on the 3D structure and preferred conformations. |
Vibrational Spectroscopy for Conformational and Functional Group Analysis (FTIR, ATR-IR)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, is used to identify functional groups and study the conformational isomers of this compound. ufl.edu This technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes, such as bond stretching and bending. ufl.edu
Research has shown that this compound exists as a mixture of different conformers (rotational isomers). scispace.comtandfonline.com Vibrational spectra, coupled with normal coordinate and molecular mechanics calculations, have been used to analyze these conformers. scispace.comtandfonline.comtandfonline.com The carbon-chlorine (C-Cl) stretching vibrations, typically found in the 500-700 cm⁻¹ region of the infrared spectrum, are particularly sensitive to the conformational geometry around the chlorine atoms. umich.edu By analyzing the vibrational spectra, researchers can identify the presence of different conformers and even estimate their relative abundance in the liquid state. tandfonline.com
FTIR and ATR-IR are powerful for identifying key functional groups. ucdavis.eduresearchgate.net For this compound, the spectra would prominently feature:
C-H stretching vibrations: Typically observed between 2850 and 3000 cm⁻¹ for sp³ hybridized carbons. libretexts.org
C-H bending vibrations: Found in the fingerprint region (around 1350-1470 cm⁻¹). libretexts.org
C-Cl stretching vibrations: These are crucial for conformational analysis and appear in the lower frequency region of the spectrum.
ATR-FTIR is a particularly useful sampling technique that allows for the direct analysis of liquid or solid samples with minimal preparation. researchgate.net
Chromatographic Separation and Detection Methods
Chromatography is an essential laboratory technique for separating the components of a mixture. For a volatile compound like this compound, gas chromatography is the method of choice.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. agri.edu.tr This makes it an ideal method for both the qualitative (what is it?) and quantitative (how much is there?) analysis of this compound. libretexts.orgnist.gov
Process:
Separation (GC): A sample containing this compound is injected into the gas chromatograph. The compound is vaporized and travels through a long, thin column. Separation occurs based on the compound's boiling point and its interactions with the stationary phase lining the column. agri.edu.tr this compound will elute from the column at a specific time, known as its retention time.
Detection (MS): As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact, which breaks the molecules into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular "fingerprint". nist.gov
Analysis:
Qualitative Analysis: The mass spectrum of this compound can be compared to spectral libraries (like those from NIST) for positive identification. nih.gov The fragmentation pattern provides structural information, confirming the presence of the butyl chain and chlorine atoms. libretexts.org
Quantitative Analysis: The area under the chromatographic peak for this compound is proportional to its concentration in the sample. libretexts.org By running standards of known concentration, a calibration curve can be created to accurately quantify the amount of this compound in an unknown sample. agri.edu.tr GC-MS has been used to identify and quantify this compound in various matrices, including ambient air and reaction mixtures. nih.govepa.govresearchgate.net Some methods can achieve a limit of quantification as low as approximately 15 μg/L. analytice.com
Gas Chromatography (GC) for Product Mixture Analysis and Purity Assessment
Gas Chromatography (GC) with a suitable detector (like a Flame Ionization Detector - FID) is a standard method for assessing the purity of this compound and analyzing its proportion in reaction mixtures. tcichemicals.comtcichemicals.comavantorsciences.comthermofisher.comavantorsciences.com
Applications:
Purity Assessment: Commercial this compound is often sold with a specified purity level determined by GC, for example, >96.0% or ≥97.0%. tcichemicals.comtcichemicals.comthermofisher.com The chromatogram will show a major peak for this compound and smaller peaks for any impurities. The relative area of the main peak gives a measure of the compound's purity. avantorsciences.com
Product Mixture Analysis: GC is invaluable for monitoring chemical reactions that produce this compound. For instance, in the free-radical chlorination of 1-chlorobutane (B31608), a mixture of dichlorobutane isomers is formed, including 1,1-, 1,2-, 1,3-, and 1,4-dichlorobutane (B89584). GC can separate these isomers, and the relative peak areas can be used to determine the percentage of each product in the final mixture. chegg.com The retention times of the isomers are related to their boiling points; for dichlorobutanes, the order of elution is typically 1,1- < 1,2- < 1,3- < 1,4-dichlorobutane. chegg.com
Mass Spectrometry for Molecular Characterization (e.g., High-Resolution Mass Spectrometry)
Mass spectrometry is a cornerstone analytical technique for the definitive identification and structural elucidation of this compound. High-resolution mass spectrometry (HRMS) offers the capability to determine the elemental composition of the molecule and its fragments with high precision, which is crucial for distinguishing between isomers that have the same nominal mass.
When this compound is introduced into a mass spectrometer, it is first ionized, most commonly by electron ionization (EI). This process forms a positively charged molecular ion ([C₄H₈Cl₂]⁺•). Due to the presence of two chlorine isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the mass spectrum of this compound exhibits a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The molecular ion region will show three peaks: one for the ion containing two ³⁵Cl atoms, one for the ion with one ³⁵Cl and one ³⁷Cl atom, and a smaller peak for the ion with two ³⁷Cl atoms.
The molecular weight of this compound is 127.012 g/mol . measurlabs.comwikipedia.org The electron ionization mass spectrum is characterized by a series of fragment ions that provide structural information. The fragmentation of the molecular ion can lead to the formation of various smaller, charged species. For instance, the mass spectrum of this compound is known to contain peaks at m/z = 77 and 79. nih.govrsc.orgepa.gov These peaks correspond to the [C₃H₆Cl]⁺ fragment, with the two peaks reflecting the presence of ³⁵Cl and ³⁷Cl isotopes, respectively. The formation of this fragment can be represented by the cleavage of the C-C bond adjacent to the chlorine-bearing carbon.
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈Cl₂ | measurlabs.comwikipedia.org |
| Molecular Weight | 127.012 g/mol | measurlabs.comwikipedia.org |
| CAS Registry Number | 616-21-7 | measurlabs.comwikipedia.org |
| Major Fragment Ion (m/z) | 77 ([C₃H₆³⁵Cl]⁺) | nih.govrsc.orgepa.gov |
| Isotopic Fragment Ion (m/z) | 79 ([C₃H₆³⁷Cl]⁺) | nih.govrsc.orgepa.gov |
Specialized Analytical Approaches
The measurement of pH is conventionally associated with aqueous systems. However, understanding and quantifying acidity in non-aqueous, low-polarity solvents is crucial in many areas of chemistry. Due to its structural similarity, 1,2-dichloroethane (B1671644) (1,2-DCE) serves as an excellent model for developing analytical methodologies applicable to this compound. Recent research has demonstrated the feasibility of performing potentiometric pH measurements in 1,2-DCE, a solvent with low polarity. nih.govut.eersc.org
This has been achieved by establishing an experimental unified pH (pHabs) scale in 1,2-DCE. nih.govrsc.org The methodology is based on differential potentiometric measurements, where pairwise comparisons are made between different solutions. nih.govrsc.org To make these measurements meaningful and traceable to the conventional aqueous pH scale, aqueous standard buffer solutions are used as anchor points. nih.govrsc.org This allows the pHabs values obtained in 1,2-DCE to be directly comparable to aqueous pH values in terms of the chemical potential of the solvated proton. nih.govrsc.org
A "ladder" approach is employed for data analysis, where a series of overlapping measurements connect the solutions of interest to the aqueous standards. nih.gov Through this technique, pHabs values have been assigned to numerous buffer solutions in 1,2-DCE, creating a scale that spans a wide range of acidities. nih.govut.ee
The experimental setup for these measurements in a low-polarity solvent like 1,2-DCE presents significant challenges. These include the instability of potential readings and the high resistance of the medium. To overcome these issues, specialized salt bridge configurations are necessary. Research has shown that a separate salt bridge using PEEK capillary tubes can provide more stable and reliable results over extended periods. ut.eeresearchgate.net
Table 2: Research Findings on Potentiometric pH Measurement in 1,2-Dichloroethane
| Research Aspect | Finding | Source |
| Methodology | Differential potentiometric measurements using a "ladder" approach to create a unified pH (pHabs) scale. | nih.govrsc.org |
| Traceability | The pHabs scale in 1,2-DCE is linked to standard aqueous pH buffers. | nih.govut.eersc.org |
| Achieved pHabs Range | A scale from -2.9 to 11.0 has been established for 19 equimolar buffer solutions. | nih.govut.ee |
| Measurement Consistency | A consistency standard deviation of 0.17 pH units was achieved across 85 measurements. | nih.govrsc.org |
| Experimental Challenges | Instability of readings in a low-polarity medium requires specialized salt bridge configurations for reliable results. | ut.eeresearchgate.net |
Environmental monitoring of volatile organic compounds (VOCs) such as this compound in ambient air requires sensitive analytical methods due to their typically low concentrations. researchgate.netnih.gov Therefore, sample collection and preconcentration are critical steps prior to analysis. researchgate.netmdpi.com
A widely used and effective method involves the use of sorbent tubes for sample collection. epa.govwitpress.com Air is passed through a tube packed with a solid adsorbent material, which traps the VOCs. For many VOCs, including halogenated hydrocarbons, porous polymers like Tenax™ are common choices for the adsorbent. pnnl.gov This can be done actively, by using a pump to draw a known volume of air through the tube, or passively, where the compounds are collected via diffusion. epa.gov
After sampling, the collected compounds must be desorbed from the sorbent for analysis, which is typically performed by gas chromatography (GC). mdpi.com Thermal desorption (TD) is a solvent-free technique where the sorbent tube is heated in a flow of inert gas. measurlabs.comwikipedia.org This process releases the trapped VOCs, which are then transferred to the GC system. To improve chromatographic resolution and sensitivity, a two-stage thermal desorption process is often employed. The desorbed analytes are first focused on a smaller, cooled trap before being rapidly heated and injected into the GC column. epa.gov
This combination of sorbent tube sampling, thermal desorption, and GC-MS analysis provides a robust and sensitive method for the identification and quantification of this compound in environmental air samples. nih.gov An analytical system for monitoring hazardous organic emissions, including this compound, has been described which uses tubes packed with polymeric beads for collection and concentration. nih.gov Following sampling, the cartridges are heated under a helium flow to desorb the compounds, which are then cryofocused and analyzed by high-resolution gas chromatography/mass spectrometry. nih.gov
Table 3: Common Techniques for VOC Sample Collection and Preconcentration
| Technique | Description | Applicability to this compound | Source |
| Sorbent Tube Sampling | Air is passed through a tube containing a solid adsorbent to trap VOCs. Can be active (pumped) or passive. | A standard method for collecting airborne VOCs like this compound. | epa.govwitpress.com |
| Thermal Desorption (TD) | The sorbent tube is heated to release the trapped VOCs for injection into a GC. Often involves a secondary focusing trap. | A common, solvent-free desorption technique compatible with the analysis of this compound. | measurlabs.comwikipedia.orgepa.gov |
| Cryogenic Trapping | An air sample is passed through a cooled trap to condense and concentrate VOCs. | An effective preconcentration method, often used with canister sampling. | researchgate.net |
| Whole-Air Sampling | Air is collected in specially prepared canisters and transported to a laboratory for analysis. | Suitable for a wide range of non-polar VOCs. | witpress.com |
Environmental Chemistry and Degradation Pathways of 1,2 Dichlorobutane
Environmental Fate and Transport Mechanisms
The fate and transport of 1,2-dichlorobutane in the environment are governed by its physical and chemical properties. These properties dictate how the compound moves between air, water, and soil, and its persistence in these matrices.
Volatilization is a primary mechanism for the distribution of this compound in the environment. As a volatile organic compound (VOC), it has a tendency to transition from a liquid or solid phase to a gaseous phase.
Air: When released into the atmosphere, this compound is expected to persist for a period, with degradation occurring through reactions with photochemically produced hydroxyl radicals. cdc.gov For the related compound 1,2-dichloroethane (B1671644), the atmospheric half-life is estimated to be around 73 days, suggesting that such compounds can be transported over long distances. cdc.gov
Surface Water: In aquatic environments, volatilization is a significant removal process. tpsgc-pwgsc.gc.ca The rate of volatilization from surface water is influenced by factors such as water body dynamics (e.g., flow rate, depth) and wind speed. cdc.gov For analogous compounds like 1,2-dichloroethane, rapid volatilization is expected, especially in moving water. cdc.gov Its limited water solubility further promotes its transfer to the atmosphere. solubilityofthings.com
Soil: From soil surfaces, this compound is also prone to volatilization. epa.gov Factors that enhance this process include increased soil moisture and the compound's vapor pressure. epa.gov When spilled on land, a significant portion will evaporate into the air. tpsgc-pwgsc.gc.ca
The movement of this compound through soil and its potential to reach groundwater is largely controlled by adsorption and percolation processes.
Percolation and Groundwater Contamination: Due to its moderate solubility and potential to leach, this compound that does not volatilize from the soil can percolate downwards, potentially contaminating groundwater. tpsgc-pwgsc.gc.ca This downward migration is facilitated in soils with high porosity. epa.gov Once it reaches the saturated zone, it can dissolve in the groundwater and form a contaminant plume. tpsgc-pwgsc.gc.caepa.gov
Adsorption: Adsorption to soil particles can retard the movement of this compound. This process is highly dependent on the soil's composition, particularly its organic matter content. nih.gov Studies on the similar compound 1,2-dichloroethane (1,2-DCA) show that its adsorption to soil increases with higher organic matter content. nih.govresearchgate.net The presence of humic and fulvic acids on soil solid surfaces enhances the adsorption of 1,2-DCA. researchgate.netrsc.org Conversely, if these organic substances are present in the liquid phase, they can reduce adsorption to solid surfaces and increase the compound's transport in an aquifer. nih.govresearchgate.net Soil pH also plays a role; acidic conditions tend to enhance adsorption, while basic conditions reduce it. researchgate.netrsc.org
Table 1: Factors Influencing Adsorption of 1,2-Dichloroethane (as an analogue for this compound) on Soil
| Factor | Influence on Adsorption | Research Findings | Citation |
|---|---|---|---|
| Soil Organic Matter | Increases adsorption | Adsorption is higher in soils with more organic matter, such as sandy loam compared to loamy sand. | nih.gov |
| Humic & Fulvic Acids | Increases adsorption when on solid surfaces; decreases when in liquid phase | FA and HA-treated soils show increased 1,2-DCA adsorption. In the liquid phase, they increase mobility. | researchgate.netrsc.org |
| Soil pH | Acidic pH enhances, basic pH reduces | Increased interactions via adsorption sites and hydrogen bonds occur under acidic conditions. | researchgate.netrsc.org |
Volatilization Dynamics in Environmental Compartments (Air, Surface Water, Soil)
Biodegradation Processes
Biodegradation is a key process for the natural attenuation of this compound in the environment, involving the breakdown of the compound by microorganisms.
Under aerobic conditions (in the presence of oxygen), several microorganisms are capable of degrading this compound and related compounds, often leading to their complete mineralization. ukzn.ac.za This process is considered an attractive option for bioremediation as it can convert the contaminant into harmless substances. ukzn.ac.za
A primary step in the aerobic biodegradation of this compound is hydrolytic dehalogenation. This reaction is catalyzed by enzymes known as haloalkane dehalogenases. illinois.edunih.gov
These microbial enzymes cleave the carbon-halogen bonds using water as a co-substrate. illinois.edu This process results in the formation of an alcohol, a halide ion, and a proton. nih.gov For example, the haloalkane dehalogenase from Rhodococcus rhodochrous is capable of converting this compound. illinois.edu This initial step is crucial as it removes the chlorine atoms, making the molecule less toxic and more amenable to further breakdown. nih.gov
Following the initial dehalogenation step, the resulting intermediates are further oxidized. The ultimate goal of aerobic biodegradation is the complete mineralization of the organic contaminant to carbon dioxide (CO2), water, and mineral salts. ukzn.ac.za
For the analogous compound 1,2-dichloroethane, aerobic degradation pathways have been well-documented. oup.com The degradation proceeds through intermediates such as 2-chloroethanol (B45725) and chloroacetate, which are then further mineralized to CO2. oup.comresearchgate.netrug.nl It is expected that this compound follows a similar oxidative degradation pathway, ultimately leading to its complete breakdown in the environment under favorable aerobic conditions. ukzn.ac.za The ability of microorganisms to use these compounds as a sole source of carbon and energy underscores the potential for natural attenuation in contaminated sites. ukzn.ac.za
Table 2: Summary of Aerobic Biodegradation of Chlorinated Alkanes
| Degradation Stage | Mechanism | Key Enzymes/Processes | Products | Citation |
|---|---|---|---|---|
| Initial Step | Hydrolytic Dehalogenation | Haloalkane dehalogenases | Alcohol, Halide ion, Proton | illinois.edunih.gov |
| Subsequent Steps | Oxidation | Alcohol dehydrogenases, Aldehyde dehydrogenases | Aldehydes, Carboxylic acids | rug.nl |
| Final Outcome | Mineralization | Complete metabolic cycle | Carbon Dioxide (CO2), Water, Mineral Salts | ukzn.ac.zaoup.com |
Hydrolytic Dehalogenation Mechanisms
Anaerobic Degradation Pathways
Under anaerobic conditions, where oxygen is absent, the biodegradation of chlorinated hydrocarbons like this compound primarily proceeds through reductive processes. Microorganisms utilize the chlorinated compound as an electron acceptor, leading to the removal of chlorine atoms.
Reductive dechlorination is a key anaerobic transformation pathway for this compound and related compounds. This process can occur through two primary mechanisms:
Dichloroelimination: In this reaction, two adjacent chlorine atoms are removed simultaneously, resulting in the formation of an alkene. For this compound, dichloroelimination would yield 1-butene. This pathway is a common mechanism for vicinal dichlorinated alkanes. Studies on the closely related compound 1,2-dichloroethane (1,2-DCA) show that dihaloelimination is a dominant mechanism, producing ethene. ukzn.ac.zanih.gov Similarly, anaerobic enrichment cultures have been shown to convert 1,2-dichloropropane (B32752) completely to propene via dichloroelimination. osti.gov
Reductive Hydrogenolysis: This mechanism involves the stepwise removal of chlorine atoms, with each chlorine being replaced by a hydrogen atom. For this compound, hydrogenolysis would first produce either 1-chlorobutane (B31608) or 2-chlorobutane (B165301). These intermediates could then be further dechlorinated to butane (B89635). This pathway has been observed in the anaerobic transformation of 1,2-dichloropropane, which resulted in the formation of 1-chloropropane (B146392) and 2-chloropropane (B107684) as intermediates before the eventual conversion to propene. osti.gov
In sediment-free enrichment cultures focused on 1,2-dichloropropane, dichloroelimination was the sole observed reaction, suggesting that the specific microbial populations and environmental conditions dictate which pathway is favored. osti.gov
The degradation of this compound is highly dependent on the presence of suitable microbial communities and electron acceptors.
Specific bacterial species have been identified that can carry out reductive dechlorination. For instance, Desulfitobacterium dichloroeliminans is capable of dechlorinating this compound. harvard.edu During the bioremediation of 1,2-DCA, an increase in the population of Desulfitobacterium spp. has been noted, indicating their active role in the degradation process. nih.gov Other communities, such as those containing Dehalococcoides, are well-known for their ability to reductively dechlorinate chlorinated ethenes and ethanes. harvard.edu
While chlorinated compounds often serve as the electron acceptor, the presence of other acceptors can influence the process. In anaerobic environments, microbes preferentially use electron acceptors in a specific thermodynamic order: nitrate (B79036), manganese (IV), iron (III), sulfate, and finally carbon dioxide (for methanogenesis). nih.gov
Interestingly, some bacteria can use chlorinated alkanes as an electron donor (a food source) if a suitable electron acceptor like nitrate is available. In anoxic conditions, microcosms have demonstrated the degradation of 1,2-DCA coupled with the reduction of nitrate. nih.govrsc.org An organism affiliated with the genus Thauera was isolated that could mineralize 1,2-DCA to CO2 while reducing nitrate completely to nitrogen gas (N₂). harvard.edunih.govrsc.org Mixed enrichment cultures demonstrated rapid 1,2-DCA degradation rates of up to 500 μM per day under these nitrate-reducing conditions. harvard.edursc.org This demonstrates that under specific anoxic (non-sulfate-reducing, non-methanogenic) conditions, an oxidative pathway for chlorinated alkanes is possible.
Table 1: Microbial Species and Their Role in Dichloroalkane Degradation
| Microbial Genus/Species | Target Compound(s) | Degradation Pathway/Role | Citation(s) |
|---|---|---|---|
| Desulfitobacterium dichloroeliminans | This compound, 1,2-Dichloropropane | Reductive Dechlorination | harvard.edu |
| Dehalococcoides ethenogenes | 1,2-Dichloroethane (1,2-DCA) | Reductive Dihaloelimination to Ethene | harvard.edu |
| Thauera spp. | 1,2-Dichloroethane (1,2-DCA) | Oxidative degradation with nitrate as electron acceptor | harvard.edunih.govrsc.org |
| Mixed Cultures | 1,2-Dichloroethane (1,2-DCA) | Reductive Dihaloelimination to Ethene, Chloroethane | nih.gov |
Reductive Dechlorination (e.g., Dichloroelimination, Reductive Hydrogenolysis)
Bioremediation Strategies for this compound Contamination
Bioremediation leverages microbial degradation pathways to clean up contaminated sites. quora.com Strategies for this compound can be applied either in-situ (at the site) or ex-situ (off-site). quora.comnih.gov
In-situ Bioremediation: This approach treats the contamination in place. nih.gov
Biostimulation: This involves adding nutrients and electron donors (e.g., molasses, vegetable oil) to the subsurface to stimulate the existing native microbial populations capable of reductive dechlorination. quora.comnsf.gov Slow-release substrates have been used successfully to provide a long-term carbon source for the bioremediation of chlorinated hydrocarbons. nih.gov
Bioaugmentation: If the necessary microorganisms are absent or present in low numbers, specific microbial cultures known to degrade chlorinated solvents, such as strains of Desulfitobacterium or Dehalococcoides, can be introduced to the contaminated site. quora.comnsf.gov
Ex-situ Bioremediation: This involves excavating contaminated soil or pumping groundwater for treatment in a controlled environment. quora.comnih.gov
Bioreactors: Contaminated groundwater can be pumped into packed-bed bioreactors where conditions are optimized for microbial activity. quora.comnih.gov This allows for precise control over electron donors, nutrients, and pH to achieve efficient degradation before the treated water is discharged. nih.gov
Biopiles: Excavated soil can be mixed with amendments and aerated to enhance microbial degradation in a contained pile. quora.com
In microcosm studies simulating bioremediation of 1,2-DCA, the addition of substrates like molasses led to complete degradation within 30 days under reductive dechlorinating conditions, producing chloroethane, vinyl chloride, and ethene as byproducts. nih.gov
Abiotic Degradation Mechanisms
In addition to microbial action, this compound can be degraded by non-biological (abiotic) chemical processes in the atmosphere and in water.
Photooxidation and Radical Reactions in the Atmosphere (e.g., Hydroxyl Radicals)
Once volatilized into the atmosphere, this compound is primarily degraded through reactions with photochemically produced radicals, most importantly the hydroxyl radical (•OH). cdc.govniwa.co.nz The •OH radical is a powerful oxidant often called the "detergent of the atmosphere" because it initiates the breakdown of most organic compounds released into the air. harvard.eduniwa.co.nz
For example, the atmospheric half-life of 1,2-dichloroethane (1,2-DCA) due to this reaction is approximately 73 days. cdc.gov Other chlorinated compounds show different lifetimes depending on their structure, highlighting the influence of molecular features on reactivity.
Table 2: Estimated Atmospheric Lifetimes of Selected Chlorinated Compounds via Reaction with •OH Radicals
| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Half-life/Lifetime | Citation(s) |
|---|---|---|---|
| 1,2-Dichloroethane | 2.2 x 10⁻¹³ | 73 days | cdc.gov |
| 2,2-Dichloroethanol | 5.54 x 10⁻¹³ | 21 days | nih.gov |
| 3,4-Dichlorobut-1-ene | Not specified | 14 hours | oecd.org |
Hydrolysis in Aqueous Environments
Hydrolysis is a chemical process where a molecule reacts with water, leading to its decomposition. For chloroalkanes, this involves the substitution of a chlorine atom with a hydroxyl group (-OH). The rate of hydrolysis for chlorinated alkanes is generally slow under neutral pH conditions but can be influenced by pH and temperature. nih.govoecd.org
While hydrolysis of 1,2-dichloroethane is considered too slow to be a significant environmental degradation process, cdc.gov other C4-dichloro compounds show measurable hydrolysis rates. For instance, 1,4-dichloro-2-butene has a hydrolysis half-life of 3.2 days under neutral conditions. nih.gov The hydrolysis half-life of 3,4-dichlorobut-1-ene was found to be 33.3 days at pH 7 and 25°C, with the rate increasing under more acidic conditions (20.9 days at pH 4). oecd.org The hydrolysis of geminal isomers like 2,2-dichlorobutane (B1583581) yields a ketone (butan-2-one). doubtnut.com Given its structure as a vicinal dichloride, this compound is expected to undergo slow hydrolysis to form corresponding chlorohydrins (e.g., 1-chloro-2-butanol) and eventually butanediols.
Table 3: Hydrolysis Half-Lives of Related Dichlorinated C4 Compounds
| Compound | pH | Temperature (°C) | Half-life | Citation(s) |
|---|---|---|---|---|
| 3,4-Dichlorobut-1-ene | 4 | 25 | 20.9 days | oecd.org |
| 3,4-Dichlorobut-1-ene | 7 | 25 | 33.3 days | oecd.org |
| 3,4-Dichlorobut-1-ene | 9 | 25 | 35.0 days | oecd.org |
| 1,4-Dichloro-2-butene | Neutral | Not specified | 3.2 days | nih.gov |
Catalysis by Inorganic Minerals (e.g., Iron-Bearing Minerals)
The abiotic degradation of chlorinated alkanes, including this compound, in subsurface environments can be significantly influenced by the catalytic activity of various inorganic minerals. Iron-bearing minerals, which are common components of soils and aquifers, are particularly important in mediating these transformation processes. epa.govmicrobe.com These minerals can act as electron donors or reaction catalysts, promoting the reductive dechlorination of contaminants. epa.gov
Research has demonstrated that a range of iron minerals can degrade chlorinated hydrocarbons. These reactive minerals include iron sulfides (e.g., mackinawite, pyrite), iron oxides (e.g., magnetite), green rust, and certain iron-bearing clays (B1170129) (e.g., biotite, vermiculite). epa.govresearchgate.net The reactions typically occur on the mineral surface and can proceed through several pathways, including reductive elimination (dichloroelimination) and hydrogenolysis. researchgate.net Abiotic degradation can be a crucial component of natural attenuation, potentially preventing the accumulation of toxic daughter products like vinyl chloride that can arise from purely biological pathways. epa.gov
The reactivity of these minerals towards chlorinated solvents varies considerably. Laboratory studies have established a general trend in mineral reactivity, which is influenced by factors such as the mineral phase, surface area, pH, and the presence of other chemical species like natural organic matter and sulfide. epa.govresearchgate.net While direct studies on this compound are limited, the reactivity trends established for other chlorinated alkanes and ethenes provide a strong basis for understanding its potential fate. For instance, a study on the closely related 1,2-dichloroethane (1,2-DCA) found that low concentrations of natural magnetite could enhance its reductive dechlorination. mdpi.com However, another study noted no significant transformation of 1,2-DCA in the presence of nanoscale iron particles over a 40-day period, highlighting that reaction kinetics are highly specific to the contaminant, mineral type, and environmental conditions. nih.gov
Table 1: Relative Reactivity of Common Iron-Bearing Minerals in the Degradation of Chlorinated Solvents
| Mineral | Chemical Formula | General Reactivity Trend | Reference |
|---|---|---|---|
| Mackinawite (disordered) | FeS | Very High | researchgate.net |
| Mackinawite (crystalline) | FeS | High | microbe.comresearchgate.net |
| Pyrite | FeS₂ | Moderate | microbe.comresearchgate.net |
| Sorbed Ferrous Iron | Fe²⁺ (surface) | Moderate | researchgate.net |
| Green Rust | [Fe²⁺(1-x)Fe³⁺x(OH)₂]ˣ⁺[(x/n)Aⁿ⁻·yH₂O]ˣ⁻ | Moderate to Low | researchgate.net |
| Magnetite | Fe₃O₄ | Moderate to Low | researchgate.netmicrobe.com |
| Biotite/Vermiculite | K(Mg,Fe)₃(AlSi₃O₁₀)(OH)₂ / (Mg,Fe,Al)₃(Al,Si)₄O₁₀(OH)₂·4H₂O | Low | researchgate.net |
Byproduct Formation and Environmental Implications
The environmental fate of this compound is not only defined by its degradation but also by its potential to form other hazardous compounds. This includes its role as a potential precursor for disinfection byproducts in water treatment processes and its formation from the degradation of other chlorinated compounds already present in the environment.
Disinfection Byproduct (DBP) Formation Potentials
Disinfection is a critical step in producing safe drinking water, designed to inactivate microbial pathogens. epa.gov However, chemical disinfectants, most commonly chlorine, can react with natural organic matter (NOM) and other organic compounds present in the source water to form a variety of disinfection byproducts (DBPs). epa.goviwaponline.com Many DBPs are of health concern, and their formation is a significant water quality issue. epa.govmdpi.com The primary classes of regulated DBPs include trihalomethanes (THMs) and haloacetic acids (HAAs). waterrf.org
The presence of anthropogenic pollutants such as halogenated solvents in source water can contribute to the pool of DBP precursors. mdpi.com Alkanes are generally less reactive with ozone but can form chlorinated DBPs through reactions with chlorine. ca.gov While specific studies quantifying the DBP formation potential of this compound are not widely available, the formation of related compounds has been observed. For instance, 1,1-dichlorobutane (B1605458) has been identified in the headspace of household cleaning products containing chlorine bleach, indicating that dichlorobutane isomers can be generated in chlorinated environments. acs.org Given that this compound is a chlorinated alkane, it has the potential to act as a precursor or be formed during the disinfection of water containing other organic pollutants. The reaction of chlorine with organic precursors is complex, but the fundamental chemistry suggests that chlorinated alkanes can contribute to the formation of various DBPs. researchgate.net
Formation from Degradation of Other Chlorinated Alkanes
This compound can be formed as a byproduct of chemical reactions involving other chlorinated alkanes. A notable pathway is the further chlorination of less-chlorinated butanes. Laboratory experiments have demonstrated that the free-radical chlorination of 1-chlorobutane using sulfuryl chloride (SO₂Cl₂) yields a mixture of dichlorobutane isomers, including this compound.
In this type of reaction, a free-radical initiator starts a chain reaction where chlorine radicals abstract hydrogen atoms from the alkane chain. The resulting alkyl radical then reacts with the chlorinating agent to form a new carbon-chlorine bond. The position of the second chlorine atom is determined by the relative reactivity of the hydrogen atoms at each carbon position on the 1-chlorobutane molecule. The presence of the initial chlorine atom influences the reactivity of the remaining C-H bonds, affecting the final product distribution. This process demonstrates that in environments where chlorinating agents and less-chlorinated alkanes are present, this compound can be generated in situ.
Table 2: Product Distribution from the Free-Radical Chlorination of 1-Chlorobutane
| Product Isomer | % Composition (Experimental) | Relative Reactivity per H Atom | Reference |
|---|---|---|---|
| 1,1-Dichlorobutane | 7.78% | 1.00 (Normalized) | |
| This compound | 23.29% | 2.99 | |
| 1,3-Dichlorobutane (B52869) | 46.36% | 5.96 | |
| 1,4-Dichlorobutane (B89584) | 24.38% | 2.11 |
Toxicological Research and Mechanistic Studies of 1,2 Dichlorobutane
Cellular and Subcellular Mechanisms of Toxicity
The toxicity of short-chain haloalkanes is often linked to their bioactivation into reactive intermediates through metabolic processes. nih.gov Two primary pathways are recognized: cytochrome P450-dependent oxidation and glutathione (B108866) (GSH)-dependent conjugation. nih.govcdc.gov These pathways can generate reactive species capable of damaging cellular components. nih.gov
Oxidative Stress Induction and Response
Direct studies quantifying oxidative stress induction by 1,2-dichlorobutane are not prominent in the existing literature. However, the mechanism is well-documented for related halogenated hydrocarbons. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's capacity to neutralize them using antioxidant defenses. wikipedia.org
The metabolism of compounds like 1,2-DCE can lead to the formation of free radicals that trigger lipid peroxidation and damage proteins and DNA. wikipedia.orgfrontiersin.org In studies involving 1,2-DCE, a compensatory antioxidant status was observed in treated mice, indicating a response to an oxidative challenge. epa.gov The generation of ROS can occur through various cellular processes, including enzymatic activities in the mitochondria and cytoplasm. nih.govmdpi.com The cell possesses antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, as well as non-enzymatic molecules like glutathione, to counteract oxidative damage. nih.govmdpi.com Prolonged or overwhelming exposure to chemicals that induce ROS can deplete these defenses, leading to cellular injury. wikipedia.org
Key Findings on Oxidative Stress by Related Compounds
| Mechanism | Observation | Compound Studied | Source |
|---|---|---|---|
| ROS Generation | Metabolism can produce free radicals, leading to lipid peroxidation and damage to proteins and DNA. | Halogenated Hydrocarbons (general) | wikipedia.orgfrontiersin.org |
| Antioxidant Response | Compensatory antioxidant status and increased nitric oxide synthase (NOS) activity observed in the brain. | 1,2-Dichloroethane (B1671644) (1,2-DCE) | epa.gov |
| Cellular Defense | Cells utilize enzymes like SOD and catalase, and molecules like glutathione to neutralize ROS. | General | nih.govmdpi.com |
Intracellular Calcium Homeostasis Dysregulation
Specific research linking this compound to the dysregulation of intracellular calcium (Ca²⁺) homeostasis is scarce. However, this is a known mechanism of toxicity for other halogenated compounds. For instance, S-(1,2-dichlorovinyl)-cysteine (DCVC), a metabolite of certain chlorinated solvents, induces a rise in intracellular free Ca²⁺ concentration prior to cell death. nih.gov This increase was found to originate from the release of calcium from intracellular stores. nih.gov Maintaining a low cytoplasmic Ca²⁺ concentration is critical for normal cell function, and its disruption can trigger various damaging pathways, including mitochondrial dysfunction and apoptosis. nih.gov Chelation of intracellular calcium was shown to delay, though not prevent, the toxic effects of DCVC, indicating a direct relationship between elevated Ca²⁺ and cell death. nih.gov
Blood-Brain Barrier (BBB) Permeability Alterations
There is no direct evidence detailing the effects of this compound on the blood-brain barrier (BBB). However, its structural analog, 1,2-dichloroethane (1,2-DCE), is known to be lipid-soluble and can readily cross the BBB, causing significant damage to the central nervous system. nih.gov Studies have demonstrated that acute inhalation of 1,2-DCE can damage the BBB and induce cerebral edema in animal models. nih.gov The exposure leads to morphological injuries in brain microvascular endothelial cells and underlying neuroglial cells. nih.gov This damage results in increased BBB permeability, as evidenced by the leakage of tracers and an increase in brain water content. nih.govnih.gov The structural and functional integrity of the BBB is essential for protecting the brain from neurotoxic substances and maintaining its homeostasis. conicet.gov.ar
Neurotransmitter System Perturbations
Perturbations in neurotransmitter systems following exposure to this compound have not been specifically documented. Research on 1,2-DCE, however, shows a clear impact on neurotransmitter levels. Subacute exposure to 1,2-DCE in mice resulted in significant changes in amino acid neurotransmitters in the brain. epa.gov Specifically, levels of the excitatory neurotransmitter glutamate (B1630785) (Glu) and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) were altered. epa.gov Such imbalances between excitatory and inhibitory signals can disrupt normal neuronal function and are linked to observed behavioral effects. epa.govnumberanalytics.com Neurotransmitters are fundamental for communication between neurons, and their dysregulation can have profound effects on cognitive function, mood, and motor control. sci-hub.semsdmanuals.com
Energy Metabolism Impairment
While direct studies on this compound are lacking, related chlorinated compounds are known to impair cellular energy metabolism. The trichloroethylene (B50587) metabolite DCVC has been shown to impact cellular energy status and ATP stability. nih.gov The citric acid (TCA) cycle and oxidative phosphorylation within the mitochondria are central to ATP production, the cell's primary energy currency. metwarebio.compromegaconnections.com Toxicants can disrupt this process by directly inhibiting respiratory chain enzymes or damaging mitochondrial integrity. nih.gov For example, studies with the pesticide dichlorvos (B1670471) showed it decreased the activity of mitochondrial electron transport complexes, leading to reduced ATP synthesis and liver dysfunction. nih.gov Such impairment of mitochondrial bioenergetics can lead to widespread cellular dysfunction and death. nih.govresearchgate.net
Aquaporin (AQP4) Involvement in Neurological Toxicity
There are no studies directly implicating this compound in AQP4-mediated neurotoxicity. However, extensive research on 1,2-DCE has established a clear link. AQP4 is the primary water channel in the central nervous system, located on astrocytes, and plays a critical role in water homeostasis and clearing excess fluid from the brain. nih.govfrontiersin.org Studies have shown that 1,2-DCE exposure down-regulates AQP4 expression in the cortex of mice. nih.gov This inhibition of AQP4 is a primary factor in the development of 1,2-DCE-induced brain edema and subsequent demyelination. nih.govnih.gov Both 1,2-DCE exposure and the genetic knockout of AQP4 led to increased brain water content and neurobehavioral damage, confirming the channel's protective role. nih.gov The down-regulation of AQP4 in astrocytes was found to be responsible for the decrease of myelin basic protein (MBP) in oligodendrocytes, leading to the breakdown of myelin sheaths. nih.gov
Research Findings on 1,2-DCE and AQP4
| Finding | Effect | Consequence | Source |
|---|---|---|---|
| AQP4 Expression | 1,2-DCE down-regulates AQP4 in mouse cortex astrocytes. | Impaired water clearance from the brain. | nih.gov |
| Brain Edema | AQP4 inhibition is a primary pathogenic effector of 1,2-DCE-induced brain edema. | Increased brain water content, neurobehavioral damage. | nih.govnih.gov |
| Demyelination | AQP4 down-regulation leads to decreased Myelin Basic Protein (MBP). | Cortex demyelination, disordered nerve fibers. | nih.gov |
Organ-Specific Toxicological Mechanisms
Exposure to this compound can lead to a range of toxic effects in various organs. The mechanisms underlying this toxicity are complex and involve metabolic activation to reactive intermediates, which can then cause cellular damage.
Hepatic Toxicity Mechanisms (e.g., Elevated Aminotransferases, Bilirubin)
The liver is a primary target for this compound toxicity due to its central role in metabolizing foreign compounds. ispub.com While specific mechanistic studies on this compound are limited, the hepatotoxicity of similar halogenated hydrocarbons, like 1,2-dichloroethane, is well-documented and provides a likely model. nih.gov This toxicity is often indicated by elevated levels of serum aminotransferases (ALT and AST) and bilirubin (B190676). nih.govnih.gov
The proposed mechanism involves the metabolic activation of this compound by cytochrome P450 enzymes in the liver. This process can generate reactive metabolites that bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death. ispub.com This cellular damage triggers an inflammatory response, resulting in the release of liver enzymes such as ALT and AST into the bloodstream. nih.govwjgnet.com Elevated bilirubin levels can occur due to impaired liver function, affecting its ability to conjugate and excrete bilirubin, or due to cholestasis, where bile flow from the liver is obstructed. wjgnet.com
Table 1: Indicators of Hepatic Toxicity
| Biomarker | Indication |
| Alanine Aminotransferase (ALT) | Elevated levels suggest liver cell damage. nih.gov |
| Aspartate Aminotransferase (AST) | Elevated levels indicate damage to the liver or other organs. nih.gov |
| Bilirubin | Increased levels can point to impaired liver function or bile duct obstruction. wjgnet.com |
Renal Toxicity Mechanisms (e.g., Elevated BUN, Creatinine)
The kidneys are also susceptible to damage from this compound and its metabolites. ontosight.ai Similar to the liver, the kidneys are involved in the excretion of foreign compounds and their metabolic byproducts. researchgate.net Renal toxicity is typically monitored by measuring blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels. researchgate.net
The mechanism of renal toxicity is thought to involve the transport of this compound or its metabolites into renal tubular cells. researchgate.net Inside these cells, further metabolic processes can lead to the formation of highly reactive species that cause oxidative stress and direct damage to cellular structures. This can impair the kidney's ability to filter waste products from the blood, leading to an accumulation of BUN and creatinine. jptcp.com Studies on similar compounds suggest that specific transporters in the renal tubules may play a role in the uptake of the toxicant, concentrating it within the kidney and exacerbating the damage. nih.gov
Table 2: Indicators of Renal Toxicity
| Biomarker | Indication |
| Blood Urea Nitrogen (BUN) | Elevated levels can indicate decreased kidney function. researchgate.net |
| Serum Creatinine | Increased levels are a key marker of impaired kidney filtration. researchgate.net |
Central Nervous System (CNS) Depression Mechanisms
This compound can act as a central nervous system depressant. nih.gov The high lipid solubility of such chlorinated hydrocarbons allows them to readily cross the blood-brain barrier. nih.govresearchgate.net The primary mechanism of CNS depression by many volatile organic compounds involves the potentiation of the inhibitory effects of the gamma-aminobutyric acid (GABA) neurotransmitter system. nih.govjppres.com
These compounds can bind to the GABA-A receptor, enhancing the influx of chloride ions into neurons. nih.gov This hyperpolarizes the neuron, making it less likely to fire an action potential, which leads to a generalized depression of brain activity. This can manifest as drowsiness, dizziness, and at high concentrations, loss of consciousness. jppres.com
Cardiac Dysrhythmia Mechanisms
Exposure to volatile hydrocarbons like this compound can sensitize the myocardium to the arrhythmogenic effects of catecholamines (e.g., adrenaline). nih.gov This can lead to cardiac dysrhythmias. nih.gov The underlying mechanism is not fully elucidated but is thought to involve the disruption of ion channel function in cardiac muscle cells. ukzn.ac.zanih.gov
These chemicals may alter the flow of ions such as potassium, sodium, and calcium, which are crucial for maintaining the normal cardiac action potential and rhythm. ukzn.ac.zacvphysiology.com By interfering with these ion channels, the compound can create an electrical instability in the heart, making it more susceptible to arrhythmias, especially in the presence of increased sympathetic nervous system activity (e.g., stress or exertion). nih.govnih.gov
Carcinogenesis Mechanisms and Classification by Regulatory Agencies
The carcinogenic potential of this compound is a significant concern. The International Agency for Research on Cancer (IARC) has classified this compound as a possible human carcinogen (Group 2B). ontosight.ai However, some sources state that no component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%. chemicalbook.comcymitquimica.com
The mechanisms of carcinogenesis for chlorinated hydrocarbons are often categorized as either genotoxic or non-genotoxic. scielo.brnih.gov
Genotoxic mechanisms involve direct interaction of the chemical or its metabolites with DNA, leading to mutations, chromosomal aberrations, and other genetic damage that can initiate cancer. sigmaaldrich.com
Non-genotoxic mechanisms do not involve direct DNA damage but rather promote cell proliferation, inhibit apoptosis, or induce chronic inflammation, which can contribute to tumor development. sigmaaldrich.com
For many chlorinated hydrocarbons, metabolic activation to reactive intermediates is a key step in their carcinogenicity. nih.gov These reactive species can form DNA adducts, leading to mutations if not properly repaired. sigmaaldrich.com
Research on Mitigation and Therapeutic Interventions (focused on mechanistic understanding for prevention and treatment)
Research into mitigating the toxic effects of this compound and similar compounds focuses on understanding the metabolic pathways that lead to toxicity and developing interventions that can block these pathways or enhance detoxification.
One approach is the use of agents that can modulate the activity of cytochrome P450 enzymes involved in the metabolic activation of this compound. By inhibiting these enzymes, the production of toxic reactive metabolites could be reduced.
Another strategy involves the administration of compounds that can replenish cellular antioxidants, such as glutathione. Glutathione plays a crucial role in detoxifying reactive electrophiles by conjugating with them, rendering them less harmful and facilitating their excretion. Exposure to toxic chemicals can deplete glutathione stores, increasing cellular vulnerability to damage. Therefore, agents that boost glutathione levels, such as N-acetylcysteine, could potentially offer a therapeutic benefit.
Supportive care remains a cornerstone of treatment for acute exposure, focusing on managing organ-specific toxicity. nih.gov For instance, treatment for renal toxicity would involve measures to support kidney function and prevent further damage. jptcp.comnih.gov Similarly, management of CNS depression is largely supportive, ensuring respiratory and cardiovascular stability. nih.gov The development of more targeted therapies will depend on a more detailed understanding of the specific molecular targets of this compound and its metabolites. nih.gov
Computational Chemistry Applications in 1,2 Dichlorobutane Research
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are essential for understanding the structural and dynamic properties of 1,2-dichlorobutane. These methods use classical mechanics to approximate the behavior of molecules over time.
Conformational Analysis using Molecular Mechanics (e.g., MM2 Program)
Conformational analysis of this compound involves identifying the stable rotational isomers (conformers) and determining their relative energies. Molecular mechanics (MM) is a computational method that calculates the steric energy of a molecule based on a set of potential energy functions known as a force field. uci.edu The goal is to find the molecular geometries that correspond to energy minima on the potential energy surface. uci.edu
The MM2 force field, developed by Norman Allinger, is a widely used parameter set for calculating the steric energies of small organic molecules. uci.edu The total steric energy in MM2 is a sum of several terms:
Bond Stretching: The energy required to stretch or compress bonds from their equilibrium lengths.
Angle Bending: The energy associated with deforming bond angles from their ideal values.
Torsional Energy: The energy barrier associated with rotation around single bonds.
Van der Waals Interactions: Non-bonded interactions (both repulsive and attractive) between atoms that are close in space.
For this compound, rotation around the C1-C2 and C2-C3 bonds gives rise to several possible conformers. Molecular mechanics calculations have been instrumental in studying the conformational behavior of dichloroalkanes. scispace.com Early studies based on vibrational spectroscopy were supplemented by MM2 calculations, which revealed that a previously overlooked conformer of this compound was, in fact, the second most abundant. scispace.com These calculations provide the structures and relative energies of the most stable conformers, offering a more complete picture of the conformational equilibrium.
Below is a table representing typical output from a molecular mechanics analysis, showing the relative energies of different conformers.
| Conformer | Dihedral Angle (Cl-C1-C2-C3) | Relative Energy (kcal/mol) | Population (%) |
| Anti-Gauche (AG) | ~180° | 0.00 | 45 |
| Gauche-Gauche (GG) | ~60° | 0.50 | 25 |
| Anti-Anti (AA) | Not a low energy conformer | >2.00 | <5 |
| Gauche-Anti (GA) | ~60° | 0.25 | 25 |
| Note: This table is illustrative, based on typical findings for similar chloroalkanes where different rotational positions are analyzed to determine the most stable, lowest-energy structures. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on the dynamics, conformational changes, and thermodynamic properties of this compound in various environments, such as the liquid phase or at interfaces. tandfonline.comulakbim.gov.tr
While specific MD studies on this compound are not extensively published, numerous simulations have been performed on the closely related molecule, 1,2-dichloroethane (B1671644), providing a clear model for how such research would be conducted. tandfonline.comtandfonline.comaip.org These simulations investigate structural, conformational, dielectric, and dynamical properties. tandfonline.comtandfonline.com For instance, MD simulations of liquid 1,2-dichloroethane have been used to study the equilibrium between its gauche and trans conformers and the dynamics of internal rotation in the liquid state. tandfonline.com
A typical MD simulation of liquid this compound would involve the following steps:
System Setup: A number of this compound molecules are placed in a simulation box with periodic boundary conditions to simulate a bulk liquid. acs.org
Force Field: A suitable force field, such as a GROMOS-compatible or AMOEBA-style force field, is chosen to describe the inter- and intramolecular interactions. aip.orgnih.gov
Equilibration: The system is brought to the desired temperature and pressure (e.g., 300 K and 1 atm) through a process of energy minimization and equilibration runs. acs.org
Production Run: The simulation is run for a significant length of time (nanoseconds) to collect data on the trajectories of all atoms.
From the collected data, various properties can be analyzed, including the population of different conformers over time, the structure of the liquid, and transport properties. Studies on 1,2-dichloroethane have also explored its behavior at liquid-liquid interfaces and under the influence of external electric fields, revealing how these conditions can alter conformational equilibria. aip.orgchemrxiv.org
| Simulation Parameter | Typical Value/Method | Source |
| System | ~200-500 molecules in a cubic box | acs.org |
| Force Field | OPLS-AA, GROMOS, AMOEBA | aip.orgnih.gov |
| Temperature | 300 K (controlled by a thermostat) | tandfonline.comtandfonline.com |
| Density/Pressure | ~1.1 g/cm³ (controlled by a barostat) | tandfonline.comtandfonline.com |
| Time Step | 1-2 femtoseconds (fs) | [N/A] |
| Simulation Length | 10-100 nanoseconds (ns) | acs.org |
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and provide a more accurate description of electronic structure and molecular properties compared to classical molecular mechanics.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is based on the principle that the energy of a system can be determined from its electron density. DFT has become a popular and versatile tool in computational chemistry due to its favorable balance of accuracy and computational cost.
For this compound, DFT calculations can be employed to determine a wide range of properties:
Optimized Geometries: Finding the most stable three-dimensional structures of different conformers.
Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential maps, and orbital energies (HOMO/LUMO).
Thermodynamic Properties: Estimating enthalpies of formation and reaction energies.
Spectroscopic Properties: Predicting vibrational frequencies (infrared and Raman spectra) to aid in the interpretation of experimental data.
For example, DFT calculations using the B3LYP functional with a 6-31G* basis set have been used to model dichlorobutane isomers. These models can highlight the electron-withdrawing effects of the chlorine atoms and predict the activation barriers for nucleophilic substitution reactions, thereby explaining preferential reactivity at different carbon sites. Combined studies using DFT and experimental techniques like photoelectron spectroscopy can establish the electronic origin of various material phases and properties. aps.org
Ab Initio and Semi-Empirical Molecular Orbital Methods
Beyond DFT, other molecular orbital methods are also used, which can be broadly categorized as ab initio and semi-empirical.
Ab initio methods (Latin for "from the beginning" or "from first principles") solve the Schrödinger equation without using experimental data for parametrization. They form a hierarchy of methods where accuracy can be systematically improved by using larger basis sets and higher levels of theory to account for electron correlation. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2, MP4), and Coupled Cluster (e.g., CCSD(T)). researchgate.netnih.gov These high-level calculations are considered the "gold standard" for small molecules and are often used to benchmark other, more approximate methods. researchgate.net For haloalkanes like 1,4-dichlorobutane (B89584), ab initio calculations have been used to study the energies of numerous conformers and assign vibrational spectra. nih.gov
Semi-empirical methods are based on the same formal framework as Hartree-Fock theory but introduce approximations and use parameters derived from experimental data to simplify the calculations. uni-muenchen.de This makes them computationally much faster than ab initio methods, allowing for the study of larger molecules. uni-muenchen.de Widely used semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap). uni-muenchen.dewikipedia.org These methods are particularly useful for quickly screening large numbers of compounds or exploring the potential energy surfaces of large molecules, though their accuracy is limited by their parametrization. scielo.org.mx
| Feature | Ab Initio Methods | Semi-Empirical Methods |
| Basis | Derived from first principles (quantum mechanics) | Based on quantum mechanics but with empirical parameters |
| Accuracy | High; can be systematically improved | Lower; dependent on the quality of parametrization |
| Computational Cost | Very high; scales poorly with system size | Low; suitable for very large systems |
| Typical Use Cases | Accurate calculations on small to medium-sized molecules, benchmarking | Fast calculations on large molecules, initial screening |
| Examples | Hartree-Fock (HF), MP2, CCSD(T) | AM1, PM3, MNDO |
First-Principles Calculations
The term "first-principles calculations" refers to methods that rely on basic laws of physics (i.e., quantum mechanics) without containing adjustable or empirically fitted parameters. This category primarily includes ab initio molecular orbital methods. DFT is also often considered a first-principles method, although the exact form of the exchange-correlation functional is unknown and must be approximated. scispace.com
In the context of this compound research, first-principles calculations provide the most reliable theoretical predictions of its intrinsic properties. For example, high-level ab initio calculations have been used to create a detailed potential energy surface for the skeletal torsions of 1-chlorobutane (B31608), a closely related molecule. Such calculations can accurately determine the relative energies of different conformers and the energy barriers between them, providing crucial data that complements experimental techniques like microwave spectroscopy. The accuracy of these methods is vital for establishing benchmark data against which faster, more approximate methods like molecular mechanics and semi-empirical theories can be compared. researchgate.net
Prediction and Analysis of Chemical Behavior
Computational methods are instrumental in predicting the chemical behavior of this compound, from its structural preferences to its reactivity. By simulating the molecule and its environment, scientists can gain insights into its thermodynamic stability and the mechanisms of its chemical transformations.
The thermodynamic stability of a molecule is fundamentally linked to its structure. For flexible molecules like this compound, this involves assessing the relative energies of its different spatial arrangements, known as conformers. Computational chemistry allows for the calculation of these energies to determine the most stable forms.
A core concept in these assessments is the potential energy surface (PES), which maps the energy of a molecule as a function of its geometry. Minima on this surface correspond to stable or metastable conformers. For haloalkanes, the relative positions of the halogen atoms are critical. In the case of similar molecules like 1,2-dichloroethane and 2,3-dichlorobutane (B1630595), studies have focused on the equilibrium between different rotational states. rsc.org
First-principles calculations, particularly those using Density Functional Theory (DFT), are a common approach to determine thermodynamic stability. umn.edu These methods solve the electronic structure of the molecule to calculate its total internal energy (E) at 0 K. osti.gov A material is considered thermodynamically stable if its energy cannot be lowered by rearranging its atoms, which includes transitioning to a different conformer or decomposing into other phases. umn.eduosti.gov For this compound, this involves comparing the energies of its various staggered conformers (e.g., anti and gauche) arising from rotation around the C1-C2 and C2-C3 bonds. The conformer with the lowest calculated energy is identified as the ground-state structure.
The stability of different conformers can be quantified by their relative energies (ΔE). For example, in related chloroalkanes, the energy difference between conformers where the chlorine atoms are in axial versus equatorial positions can be around 2 kJ/mol. nist.gov This data is crucial for understanding the distribution of conformers in a sample at thermal equilibrium.
Table 1: Illustrative Conformational Analysis of a Dichloroalkane using Computational Methods
This table illustrates typical data obtained from computational analysis of a simple dichloroalkane, showing the relative stability of its primary conformers.
| Conformer | Dihedral Angle (Cl-C-C-Cl) | Relative Energy (ΔE) | Computational Method |
| Anti | ~180° | 0.0 kJ/mol (Reference) | DFT (B3LYP) |
| Gauche | ~60° | > 0 kJ/mol | DFT (B3LYP) |
Note: Data is illustrative. Actual values depend on the specific molecule and computational level of theory.
Computational chemistry is a key tool for elucidating the step-by-step mechanisms of chemical reactions and calculating the associated energy barriers. This is particularly valuable for reactions like dehydrochlorination or hydrodechlorination, which are common for halogenated hydrocarbons. By mapping the reaction pathway, researchers can identify transition states (the highest energy point along a reaction coordinate) and intermediates. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor determining the reaction rate. nist.gov
A combined approach using DFT calculations and microkinetic modeling has been successfully applied to study the hydrodehydrochlorination of 1,2-dichloroethane, a close structural analog of this compound. osti.gov In such studies, the energetics of dozens of elementary steps are calculated to build a comprehensive reaction network. osti.gov This network can include adsorption of reactants, surface reactions, and desorption of products. For example, the reaction of 1,2-dichloroethane can proceed through pathways leading to either ethylene (B1197577) (the desired product) or ethane. osti.gov
Calculations can determine the activation energy for each potential step, such as the breaking of a C-Cl bond or a C-H bond. For instance, in the elimination of HCl from chloroalkanes, calculated activation barriers are often in the range of 200-220 kJ/mol. nist.gov These computational findings help explain experimental observations, such as product selectivity, and can guide the design of better catalysts. osti.gov
Table 2: Example of Calculated Energy Barriers for Elementary Steps in a Postulated this compound Reaction
This table presents hypothetical DFT-calculated energy barriers for key steps in a reaction pathway, similar to those determined for related compounds. nist.govosti.gov
| Reaction Step | Description | Calculated Activation Energy (Ea) |
| 1 | C-Cl Bond Scission | 200 - 250 kJ/mol |
| 2 | H Abstraction | 150 - 200 kJ/mol |
| 3 | E2 Elimination | 180 - 220 kJ/mol |
Note: These values are illustrative and represent a typical range for such reactions. Specific values would require dedicated calculations for this compound.
Thermodynamic Stability Assessments
Application in Drug Design and Materials Science Related to Halogenated Hydrocarbons
While this compound itself is not typically a direct component in drug or advanced material formulations, the study of halogenated hydrocarbons as a class is of immense importance. Computational methods are at the forefront of this research, helping to design and understand the behavior of these molecules in complex systems. osc.edumdpi.com
In drug design , halogenation is a common strategy for optimizing the properties of a lead compound. researchgate.net The introduction of halogen atoms can significantly alter a molecule's binding affinity to a biological target. Computational tools like Quantum Mechanics/Molecular Mechanics (QM/MM) and DFT are used to study the role of halogen bonds—a noncovalent interaction between a halogen atom and an electron-rich atom like oxygen or nitrogen. acs.orgacs.org These studies can quantify the strength and geometry of halogen bonds in protein-ligand complexes, guiding the rational design of more potent and selective drugs. acs.orgacs.org Computer-Aided Drug Design (CADD) employs these computational methods to screen virtual libraries of halogenated compounds and predict their pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). scirp.org
In materials science , computational studies on halogenated hydrocarbons and polymers are crucial for developing new organic semiconductors, polymers, and functional materials. mdpi.comresearchgate.net DFT and other quantum chemical methods are used to predict how halogenation affects key material properties like the electronic bandgap, charge carrier mobility, and stability. researchgate.netnrel.gov For example, fluorination is known to lower the energy levels of organic semiconductors, while chlorination has been explored as a way to create n-type materials. researchgate.net By simulating the electronic structure and molecular packing, researchers can design novel halogenated materials with tailored optoelectronic properties for applications in devices like LEDs and solar cells. researchgate.net
Table 3: Role of Computational Methods in Halogenated Hydrocarbon Research
| Field | Computational Method | Application | Reference |
| Drug Design | QM/MM, DFT | Evaluating halogen bond strength and geometry in protein-ligand binding. | acs.orgacs.org |
| Drug Design | CADD, Virtual Screening | Predicting ADMET properties and identifying lead compounds. | scirp.org |
| Materials Science | DFT, Ab initio calculations | Predicting electronic band structure and charge transport properties. | mdpi.comresearchgate.net |
| Materials Science | Molecular Dynamics (MD) | Simulating molecular packing and morphology in solid-state materials. | osc.edumdpi.com |
Advanced Applications and Industrial Relevance in Chemical Science Academic Focus
1,2-Dichlorobutane as a Chemical Intermediate in Complex Syntheses
This compound is a key building block in the synthesis of more complex molecules across several industries. ontosight.ai Its bifunctional nature, containing two chlorine atoms on adjacent carbons, allows for a variety of chemical transformations, making it a valuable precursor in multi-step synthetic pathways.
Role in Pharmaceutical Synthesis
While specific examples of pharmaceuticals derived directly from this compound are not extensively detailed in the provided search results, its utility as an intermediate in pharmaceutical production is noted. ontosight.ai Halogenated hydrocarbons are fundamental in medicinal chemistry for constructing the carbon skeletons of drug molecules and for introducing functional groups that can modulate biological activity. The reactivity of the carbon-chlorine bonds in this compound allows for its incorporation into larger, more complex pharmaceutical compounds.
Contributions to Agrochemical Development
The application of this compound extends to the agrochemical sector, where it is used as an intermediate in the synthesis of pesticides and other crop protection agents. ontosight.aisolubilityofthings.com The introduction of a dichlorinated butane (B89635) moiety can be a key step in building the molecular architecture of active ingredients in agrochemical formulations designed for pest control. solubilityofthings.com
Polymer and Resin Precursor Chemistry
In the realm of polymer science, this compound and its isomers are utilized in the creation of polymers and resins. ontosight.ai Dichlorinated alkanes can act as chain extenders or cross-linking agents in polymerization reactions. For instance, related dichlorobutane isomers are used in the synthesis of anion exchange resins and as solvents in the production of polyimide precursors. google.com.nagoogle.comepo.org The reactivity of the chlorine atoms allows for the formation of new carbon-carbon or carbon-heteroatom bonds, leading to the development of polymeric materials with specific properties. For example, 1,4-dichlorobutane (B89584) is mentioned as a solvent in the synthesis of photosensitive resin compositions. google.com.naepo.org
Solvent and Extractant Applications in Research and Industry
The physical and chemical properties of this compound make it an effective solvent and extractant in various chemical processes. ontosight.ai
Role as a Solvent in Organic Synthesis Reactions
This compound's ability to dissolve a range of organic compounds makes it a useful solvent for conducting chemical reactions. solubilityofthings.com It is soluble in non-polar organic solvents like hexane (B92381) and toluene, which is advantageous in synthetic environments where non-polar conditions are required. solubilityofthings.com Its limited solubility in water is also a key characteristic. solubilityofthings.com The choice of solvent can significantly influence reaction rates and product yields, and this compound provides a medium with specific polarity and boiling point characteristics suitable for certain transformations. For example, it is used as a reactant in the alkylation of benzene (B151609), a critical process in chemical manufacturing. lookchem.comscbt.com
Research on Phase Behavior and Mixtures
Understanding the phase behavior of this compound in mixtures is crucial for its application in various industrial processes, including distillations and extractions. Research has been conducted to evaluate the temperature-composition phase diagrams of binary mixtures containing this compound and ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) ethylsulfate or 1-ethyl-3-methylimidazolium ethylsulfonate. lookchem.comchemicalbook.com Such studies are essential for optimizing separation processes and for the design of new chemical processes. lookchem.com
For instance, studies on the vapor-liquid equilibrium of binary mixtures involving other dichlorinated hydrocarbons, such as 1,2-dichloroethane (B1671644) with butanol isomers, reveal the formation of azeotropes, which has significant implications for purification processes. researchgate.net Similarly, research on the volumetric properties of binary mixtures of 1,2-dichloroethane with polyethers provides insights into molecular interactions. acs.org While not directly about this compound, these studies on analogous compounds highlight the type of research that is fundamental to understanding and utilizing chlorinated hydrocarbons in industrial contexts.
Evaluation of Temperature-Composition Phase Diagrams with Ionic Liquids
The study of temperature-composition phase diagrams provides critical insights into the solubility and phase behavior of chemical systems. For this compound, its interactions with ionic liquids (ILs) are of academic interest for developing advanced separation and reaction media. Research into the liquid-liquid equilibria (LLE) of haloalkanes, including this compound, with various ILs reveals the nature and extent of their miscibility, which is crucial for applications like liquid-liquid extraction.
Studies have measured the temperature-composition phase diagrams for binary mixtures of haloalkanes with specific ionic liquids. For instance, the phase behavior of systems containing a haloalkane dissolved in 1-ethyl-3-methylimidazolium ethylsulfate or 1-ethyl-3-methylimidazolium ethylsulfonate has been systematically investigated. chemsrc.com These experiments determine the range of compositions and temperatures at which the components are fully miscible or form two separate liquid phases. The resulting phase diagrams, which plot temperature versus mole fraction, feature a liquidus curve that defines the boundary of the one-phase liquid region. libretexts.org
Further research has explored the miscibility of pyridinium-based ionic liquids with both mono- and dihaloalkanes. researchgate.netscribd.com These studies found that short-chain dichloroalkanes, such as this compound, are partially miscible with the selected ionic liquids. researchgate.netscribd.com The degree of immiscibility is influenced by factors like the structure of the ionic liquid's cation and the specific haloalkane. For example, dibromoalkanes tend to be more insoluble than their dichloroalkane counterparts. researchgate.net Systems involving these components often exhibit an upper critical solution temperature (UCST), which is the highest temperature at which phase separation occurs. nih.gov
The data gathered from these phase diagrams can be correlated using thermodynamic models like the Non-Random Two-Liquid (NRTL) model to predict phase behavior and aid in the design of chemical processes. nih.govua.es
Table 1: Investigated Ionic Liquids and Their Miscibility with Dihaloalkanes
| Ionic Liquid Cation/Anion Family | Haloalkane Class | Observed Phase Behavior | Reference |
| Imidazolium-based (e.g., [emim][EtSO₄]) | Dichloroalkanes | Partial Miscibility, Temperature-Dependent | chemsrc.com |
| Pyridinium-based (e.g., [bpy][BF₄]) | Dichloroalkanes (e.g., this compound) | Partial Miscibility | researchgate.netscribd.com |
| Quinolinium-based (e.g., [BQuin][NTf₂]) | General Hydrocarbons | Immiscibility with an Upper Critical Solution Temperature (UCST) | nih.gov |
Broader Implications in Organic Chemistry Theory
Studies on Molecular Structure-Reactivity Relationships in Halogenation
The study of this compound's formation through halogenation reactions offers significant insights into molecular structure-reactivity relationships. A key area of investigation is the free-radical chlorination of 1-chlorobutane (B31608), which yields a mixture of four dichlorobutane isomers: 1,1-, 1,2-, 1,3-, and 1,4-dichlorobutane. The distribution of these products is not statistical; instead, it reveals the differing reactivity of the hydrogen atoms at each carbon position along the butane chain.
In these reactions, a chlorine radical abstracts a hydrogen atom from the 1-chlorobutane molecule, creating a free-radical intermediate. The stability of this radical intermediate determines the major product. Experimental data from gas chromatography analysis shows that 1,3-dichlorobutane (B52869) is the most abundant isomer formed, followed by this compound, 1,4-dichlorobutane, and finally 1,1-dichlorobutane (B1605458).
This product distribution allows for the calculation of the relative reactivity of the hydrogen atoms on each carbon. The analysis reveals several key principles:
Inductive Effect: The electron-withdrawing chlorine atom on the first carbon (C1) strengthens the C-H bonds on the adjacent C1 and C2 carbons, making these hydrogens less reactive and harder to abstract. This effect explains the lower-than-expected yields of 1,1- and this compound.
Radical Stability: The stability of the free radical formed after hydrogen abstraction follows the order: tertiary > secondary > primary. In the case of 1-chlorobutane, the radicals formed at the secondary carbons (C2 and C3) are more stable than those at the primary carbons (C1 and C4). The radical at C3 is the most stable and reactive because it is a secondary radical and is furthest from the deactivating influence of the initial chlorine substituent.
Steric Hindrance: The formation of 1,1-dichlorobutane is significantly hindered by the steric bulk of the existing chlorine atom on C1, making it difficult for a second large chlorine atom to bond to the same carbon.
These findings demonstrate that the regioselectivity of halogenation is a complex interplay of electronic, stability, and steric factors within the substrate molecule.
Table 2: Product Distribution and Relative Reactivity in the Chlorination of 1-Chlorobutane
| Product Isomer | Carbon Position of 2nd Cl | Experimental % Composition | Calculated Relative Reactivity of H atoms | Reference |
| 1,1-Dichlorobutane | C1 | ~5% | 0.36 | |
| This compound | C2 | ~24% | 1.7 | |
| 1,3-Dichlorobutane | C3 | ~40% | 2.8 | |
| 1,4-Dichlorobutane | C4 | ~31% | 1.0 (Reference) |
Note: Percentages and reactivity values are approximate, based on reported experimental data. The reactivity of hydrogens on C4 is set as the baseline (1.0).
Understanding Halogenated Hydrocarbon Chemistry and Reactivity Principles
Halogenated hydrocarbons, such as this compound, are a fundamental class of compounds in organic chemistry that illustrate core principles of chemical reactivity. libretexts.org They are derived from alkanes by the replacement of one or more hydrogen atoms with halogen atoms. libretexts.orgwou.edu
The presence of chlorine atoms in this compound introduces significant changes to the molecule's properties compared to its parent alkane, butane. The carbon-chlorine (C-Cl) bond is polar due to the high electronegativity of chlorine. This polarity creates a dipole moment in the molecule and makes the carbon atoms electrophilic (electron-deficient), which is a key determinant of the compound's reactivity.
The primary reactions that halogenated hydrocarbons undergo are substitution and elimination reactions. wou.edu The specific pathway taken depends on the structure of the haloalkane (primary, secondary, tertiary), the nature of the attacking nucleophile/base, and the reaction conditions. As a secondary dihaloalkane, this compound can participate in such reactions.
The principles demonstrated by halogenated hydrocarbons like this compound are central to organic synthesis. The halogen acts as a functional group that can be replaced by a wide variety of other groups (e.g., -OH, -CN, -OR) via nucleophilic substitution, allowing for the construction of more complex molecules. The study of these compounds also highlights the concept of isomerism; this compound itself has a chiral center at the second carbon, leading to the existence of optical isomers (enantiomers). solubilityofthings.com Furthermore, related compounds like 2,3-dichlorobutane (B1630595) are classic examples used to teach stereoisomerism, including the concepts of enantiomers and meso compounds. doubtnut.com
Q & A
Basic Research Questions
Q. How can 1,2-Dichlorobutane be synthesized via radical halogenation, and what factors influence isomer distribution?
- Methodological Answer : Radical halogenation of butane with Cl₂ under UV light generates dichlorobutane isomers. The reaction follows a free-radical chain mechanism, where stability of intermediate radicals dictates product distribution. For example, tertiary hydrogens are more reactive, but steric effects and radical stability (e.g., delocalization) can skew results. Gas chromatography (GC) analysis reveals discrepancies between theoretical and observed yields: this compound showed 10% per hydrogen reactivity in one study , while another reported 23.1% yield . Factors like reaction temperature, chlorine concentration, and GC calibration (e.g., retention time cutoffs) must be optimized to minimize artifacts .
Q. What are the key physical properties of this compound relevant for laboratory handling?
- Methodological Answer : Key properties include a boiling point of 33.9–39.6°C , molecular formula C₄H₈Cl₂ (127.01 g/mol) , and CAS No. 616-21-7 . Its chiral structure (due to two distinct stereogenic centers) necessitates polarimetry or chiral GC columns for enantiomeric resolution . Safety protocols should address its flammability (flash point -6.7°C for analogous chlorobutanes) and toxicity, requiring use in fume hoods with PPE .
Q. What analytical techniques are recommended for distinguishing this compound from its structural isomers?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with retention time databases is standard. For example, this compound elutes earlier than 1,3- or 1,4-isomers due to polarity differences . Nuclear magnetic resonance (NMR) can resolve stereochemistry: the chiral centers in this compound produce distinct splitting patterns in ¹³C and ¹H spectra . Infrared (IR) spectroscopy identifies C-Cl stretches (~550–650 cm⁻¹) and conformational fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
